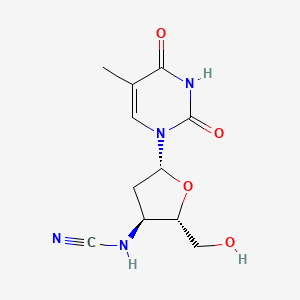
Thymidine, 3'-(cyanoamino)-3'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-(cyanoamino)-3’-deoxy- is a modified nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification at the 3’ position with a cyanoamino group makes this compound unique and potentially useful in various scientific applications, particularly in the fields of molecular biology and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(cyanoamino)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of thymidine, followed by the introduction of the cyanoamino group at the 3’ position. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like cyanogen bromide or similar cyanating agents.
Industrial Production Methods
Industrial production of Thymidine, 3’-(cyanoamino)-3’-deoxy- may involve large-scale synthesis using automated synthesizers and continuous flow reactors. These methods ensure high yield and purity of the compound, which is essential for its use in research and pharmaceutical applications.
化学反応の分析
Types of Reactions
Thymidine, 3’-(cyanoamino)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyanoamino group.
Substitution: The cyanoamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyanoamino derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Thymidine, 3’-(cyanoamino)-3’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and molecular probes.
作用機序
The mechanism of action of Thymidine, 3’-(cyanoamino)-3’-deoxy- involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The cyanoamino group at the 3’ position can disrupt the normal base pairing and replication processes, making it a valuable tool in studying DNA dynamics and developing therapeutic agents.
類似化合物との比較
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
5-Bromo-2’-deoxyuridine: A thymidine analog used in cell proliferation studies.
5-Ethynyl-2’-deoxyuridine: Another thymidine analog used for DNA labeling.
Uniqueness
Thymidine, 3’-(cyanoamino)-3’-deoxy- is unique due to the presence of the cyanoamino group at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and applications that are not possible with other thymidine analogs.
特性
CAS番号 |
123533-07-3 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]cyanamide |
InChI |
InChI=1S/C11H14N4O4/c1-6-3-15(11(18)14-10(6)17)9-2-7(13-5-12)8(4-16)19-9/h3,7-9,13,16H,2,4H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
OSVHZKDTMNHVAE-DJLDLDEBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















